molecular formula C15H16N4O B15064960 2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B15064960
M. Wt: 268.31 g/mol
InChI Key: GAHLKBFLTUXRAF-UHFFFAOYSA-N
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Description

2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by a series of reactions to form the triazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-(1-aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C15H16N4O/c1-11(16)14-17-19-9-5-8-13(19)15(20)18(14)10-12-6-3-2-4-7-12/h2-9,11H,10,16H2,1H3

InChI Key

GAHLKBFLTUXRAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N

Origin of Product

United States

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